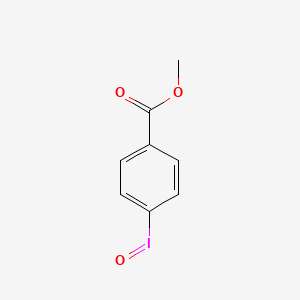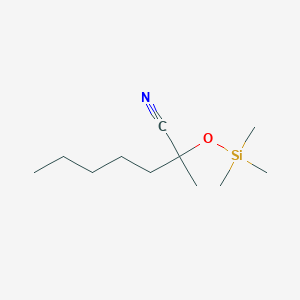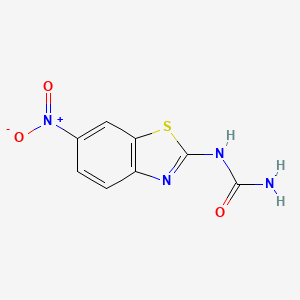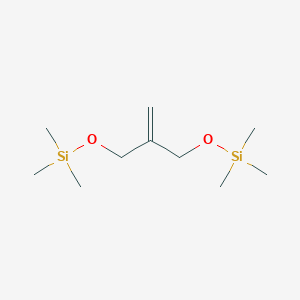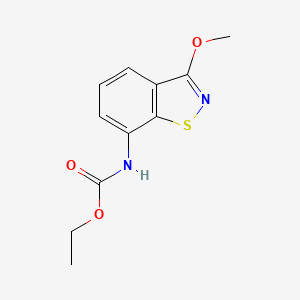
Triethyl(3-phenoxypropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(3-phenoxypropyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 3-phenoxypropyl group. This compound is part of the broader class of silanes, which are known for their versatility in various chemical reactions and applications. The unique structure of this compound imparts specific chemical properties that make it valuable in synthetic organic chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-phenoxypropyl)silane typically involves the reaction of triethylsilane with 3-phenoxypropyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. A common method involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
Triethyl(3-phenoxypropyl)silane undergoes various chemical reactions, including:
Reduction: The silicon-hydrogen (Si-H) bond in the compound is highly reactive and can participate in reduction reactions. For example, it can reduce carbonyl compounds to their corresponding alcohols.
Hydrosilylation: This reaction involves the addition of the Si-H bond across unsaturated carbon-carbon bonds, such as alkenes and alkynes, to form organosilicon compounds.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Catalysts: Common catalysts for these reactions include transition metals such as platinum, palladium, and rhodium.
Solvents: Reactions are typically carried out in organic solvents such as toluene, dichloromethane, or tetrahydrofuran.
Temperature and Pressure: Reaction conditions vary depending on the specific reaction but often involve moderate temperatures (25-100°C) and atmospheric pressure.
Major Products
Alcohols: Reduction of carbonyl compounds.
Organosilicon Compounds: Products of hydrosilylation reactions.
Substituted Silanes: Products of nucleophilic substitution reactions.
科学研究应用
Triethyl(3-phenoxypropyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and hydride donor in organic synthesis. It is also employed in the preparation of silicon-containing polymers and ceramics.
Biology: Investigated for its potential use in modifying biomolecules and surfaces for biosensor applications.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its ability to form stable Si-C bonds.
作用机制
The primary mechanism of action of Triethyl(3-phenoxypropyl)silane involves the reactivity of the Si-H bond. This bond can donate a hydride ion (H-) to various substrates, facilitating reduction reactions. The silicon atom can also form stable bonds with carbon, oxygen, and other elements, enabling the formation of diverse organosilicon compounds. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
Triethylsilane: Similar in structure but lacks the phenoxypropyl group. It is commonly used as a reducing agent in organic synthesis.
Phenylsilane: Contains a phenyl group instead of a phenoxypropyl group. It is also used in hydrosilylation and reduction reactions.
Trimethylsilane: Contains three methyl groups instead of ethyl groups. It is used in similar applications but has different reactivity due to the smaller size of the methyl groups.
Uniqueness
Triethyl(3-phenoxypropyl)silane is unique due to the presence of the phenoxypropyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications where the phenoxy group can participate in further chemical transformations or provide specific interactions with other molecules.
属性
CAS 编号 |
105732-03-4 |
|---|---|
分子式 |
C15H26OSi |
分子量 |
250.45 g/mol |
IUPAC 名称 |
triethyl(3-phenoxypropyl)silane |
InChI |
InChI=1S/C15H26OSi/c1-4-17(5-2,6-3)14-10-13-16-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 |
InChI 键 |
BJLBVXIERCHVNT-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)CCCOC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)

![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
